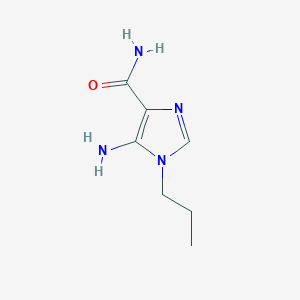

5-Amino-1-propyl-1H-imidazole-4-carboxamide

説明

5-Amino-1-propyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. It has a CAS Number of 61507-88-8 and a molecular weight of 168.2 .

Synthesis Analysis

The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carboxamide involves a mixture of 2-amino-2-cyanoacetamide, trimethylorthoformate, and acetonitrile, which is heated under reflux for 0.75 hours, then allowed to cool. n-Propylamine is then added dropwise, and the resulting mixture stirred at ambient temperature for 36 hours .Molecular Structure Analysis

The molecular structure of 5-Amino-1-propyl-1H-imidazole-4-carboxamide is represented by the linear formula C7 H12 N4 O . The InChI code is 1S/C7H12N4O/c1-2-3-11-4-10-5 (6 (11)8)7 (9)12/h4H,2-3,8H2,1H3, (H2,9,12) .Physical And Chemical Properties Analysis

5-Amino-1-propyl-1H-imidazole-4-carboxamide is a solid at room temperature .科学的研究の応用

- AIC has been investigated for its antiviral potential. Researchers have explored its ability to inhibit viral replication or interfere with viral enzymes. Further studies are needed to understand its mechanism of action and potential applications against specific viruses .

- AIC has been studied as a potential treatment for allergic rhinitis. Its anti-inflammatory properties might help alleviate symptoms associated with allergic reactions. Clinical trials are necessary to validate its efficacy .

- Beyond its biological applications, AIC has practical uses. Researchers have developed efficient one-step synthesis methods for AIC, minimizing environmental impact and reducing production costs . This compound serves as a building block for other molecules, making it valuable in chemical synthesis.

Antiviral Activity

Allergic Rhinitis

Chemical Synthesis and Process Optimization

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity .

Mode of Action

Aicar, a structurally similar compound, is known to stimulate ampk activity . AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .

Biochemical Pathways

Aicar is known to be involved in the generation of inosine monophosphate . It’s plausible that 5-Amino-1-propyl-1H-imidazole-4-carboxamide might also be involved in similar biochemical pathways.

特性

IUPAC Name |

5-amino-1-propylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVONFJCKVYNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491745 | |

| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61507-88-8 | |

| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)